Dihedral Angle Between Benzoyl and Aniline Rings: A Marker of Conformational Rigidity
The 2,6-dichloro substitution pattern forces a distinct non-planar geometry between the two aromatic rings, quantified by a dihedral angle of 56.8(1)° to 59.1(1)° in the asymmetric unit [1]. In stark contrast, the 2,4-isomer exhibits near co-planarity with a dihedral angle of only 2.6(2)° [2]. This structural divergence is a direct consequence of steric hindrance from the ortho-chlorine atoms, a feature absent in other isomers.
| Evidence Dimension | Dihedral angle between benzoyl and aniline rings |
|---|---|
| Target Compound Data | 56.8(1)° and 59.1(1)° (two molecules in asymmetric unit) |
| Comparator Or Baseline | N-(2,4-dichlorophenyl)benzamide: 2.6(2)° |
| Quantified Difference | ≈54° to 57° larger |
| Conditions | Single-crystal X-ray diffraction at 295(2) K |
Why This Matters
Procurement of the correct isomer is critical for applications where molecular shape dictates binding or packing, as the 2,6-isomer's pronounced twist can sterically hinder interactions that the near-planar 2,4-isomer would permit.
- [1] Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(2,6-Dichlorophenyl)benzamide. Acta Crystallographica Section E, 64(Pt 2), o540. https://doi.org/10.1107/S160053680800305X View Source
- [2] Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E, 64(Pt 5), o950. https://doi.org/10.1107/S1600536808012828 View Source
